molecular formula C11H18N2O3 B12882661 (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

Cat. No.: B12882661
M. Wt: 226.27 g/mol
InChI Key: YHTGHPTUAIZKDM-HTQZYQBOSA-N
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Description

(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,2-B]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions to form the hexahydropyrrolo[3,2-B]pyrrole core. The tert-butyl ester group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels .

Chemical Reactions Analysis

Types of Reactions

(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .

Scientific Research Applications

(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1

InChI Key

YHTGHPTUAIZKDM-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2

Origin of Product

United States

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